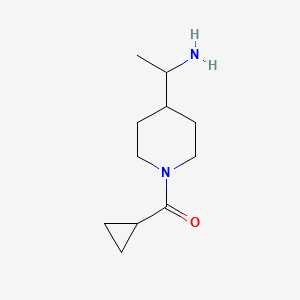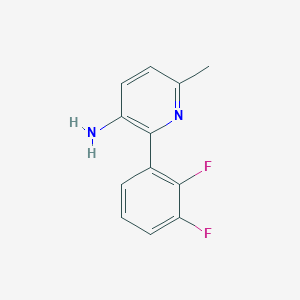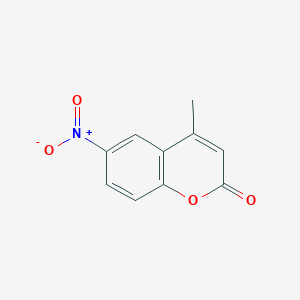![molecular formula C15H21NO3 B12084928 tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a hydroxyphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with cyclopropylamine and 3-hydroxybenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a precursor for various functionalized carbamates and other derivatives.
Biology: In biological research, tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate is studied for its potential biological activities. It may act as an enzyme inhibitor or interact with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating specific chemical functionalities.
作用机制
The mechanism of action of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (3-hydroxyphenyl)(methyl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in having a hydroxy group and a tert-butyl carbamate structure, but differs in the presence of a propyl group instead of a cyclopropyl group.
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which makes it more reactive in certain chemical reactions compared to the hydroxyphenylmethyl group.
- tert-Butyl (3-hydroxyphenyl)(methyl)carbamate: Similar in having a hydroxyphenyl group, but differs in the presence of a methyl group instead of a cyclopropyl group.
The uniqueness of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate lies in its combination of a cyclopropyl group and a hydroxyphenylmethyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(12-7-8-12)10-11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 |
InChI 键 |
VVJGIAITPQAETN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)



![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)



![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)



![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
